Sebetralstat is a novel compound currently in clinical development as an oral plasma kallikrein inhibitor. It is designed for the rapid treatment of hereditary angioedema, a genetic disorder characterized by recurrent episodes of severe swelling due to uncontrolled activity of the plasma kallikrein enzyme. Sebetralstat exhibits high potency and selectivity, with an IC50 value of approximately 6 nM against plasma kallikrein and over 1500-fold selectivity against other serine proteases, including tissue kallikrein and various coagulation factors . This selectivity is crucial for minimizing side effects while effectively managing symptoms associated with hereditary angioedema.
Sebetralstat was developed through a systematic optimization process that began with compounds containing basic P1 groups, which are critical for binding to the active site of plasma kallikrein. The optimization efforts led to the identification of a compound with favorable pharmacokinetic properties, resulting in sebetralstat's current formulation .
The synthesis process utilizes various organic chemistry techniques, including:
The molecular formula for sebetralstat is , with a molecular weight of approximately 491.52 g/mol. Its structural features include:
The InChI Key for sebetralstat is KGMPDQIYDKKXRD-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases. The compound exhibits high solubility in gastric fluid and maintains adequate solubility in intestinal fluid, which is essential for oral bioavailability .
Sebetralstat primarily acts through reversible inhibition of plasma kallikrein. The mechanism involves binding to the active site of the enzyme, preventing it from cleaving high-molecular-weight kininogen into bradykinin.
The interaction kinetics between sebetralstat and plasma kallikrein have been characterized:
These parameters indicate a strong and rapid binding affinity, which is critical for its therapeutic action during acute attacks of hereditary angioedema.
Sebetralstat exerts its pharmacological effect by selectively inhibiting plasma kallikrein, thereby reducing bradykinin levels in circulation. This inhibition leads to:
The rapid onset of action (symptom relief observed within 1.6 hours post-administration) underscores its potential as an effective on-demand therapy for patients suffering from this condition .
Sebetralstat's primary application lies in its use as an on-demand treatment for hereditary angioedema attacks. Clinical trials have demonstrated its efficacy in significantly reducing time to symptom relief compared to placebo treatments. Its selectivity against plasma kallikrein without affecting other serine proteases makes it a promising candidate for further development and potential approval as a therapeutic agent in managing hereditary angioedema .
Hereditary Angioedema (HAE) is a rare genetic disorder characterized by dysregulation of the plasma kallikrein-kinin system (KKS), leading to uncontrolled bradykinin production. Plasma kallikrein (PKa), a serine protease, serves as the central mediator of this cascade: it cleaves high-molecular-weight kininogen (HK) to generate bradykinin, a potent vasoactive peptide. Bradykinin activates endothelial B2 receptors, inducing vascular leakage, subcutaneous/submucosal edema, and pain—hallmarks of HAE attacks [1] [6].
In HAE types I/II, mutations in the SERPING1 gene cause C1-inhibitor (C1INH) deficiency or dysfunction, impairing physiological control of PKa and Factor XIIa. This permits unchecked PKa activity and bradykinin accumulation. Notably, PKa also amplifies its own generation via a positive feedback loop through Factor XII activation, exacerbating attack progression [1] [8]. Attacks affecting the larynx pose life-threatening airway obstruction risks, underscoring the need for rapid PKa inhibition [6].
Table 1: Key Components of the Kallikrein-Kinin System in HAE
Component | Function | Consequence of Dysregulation |
---|---|---|
Plasma Kallikrein | Cleaves HK to release bradykinin | Increased vascular permeability |
Bradykinin | Binds B2 receptors on endothelium | Edema, inflammation, pain |
Factor XII | Activates prekallikrein to PKa | Amplification of KKS cascade |
C1 Inhibitor | Endogenous inhibitor of PKa/FXIIa | Loss of control in HAE types I/II |
Current on-demand HAE therapies face significant limitations. Injectable agents (e.g., ecallantide, icatibant, C1INH concentrates) require parenteral administration, creating barriers to immediate treatment:
Prophylactic therapies (e.g., lanadelumab, berotralstat) reduce attack frequency but exhibit incomplete efficacy; most patients experience breakthrough attacks. Guidelines emphasize that all attacks warrant early on-demand treatment to minimize severity/duration, highlighting the need for non-invasive, rapid-acting options [1] [6] [8].
Direct PKa inhibition offers a mechanistically precise strategy to suppress bradykinin generation in HAE. Sebetralstat (KVD900) is a novel small-molecule PKa inhibitor designed for oral on-demand use. Its therapeutic rationale includes:
Table 2: Sebetralstat’s Pharmacodynamic Profile vs. PKa Inhibition Requirements
Parameter | Sebetralstat Profile | Therapeutic Implication |
---|---|---|
Binding affinity (Ki) | 3 nM | Sub-nanomolar potency blocks HK cleavage |
Target selectivity | >1500-fold vs. other serine proteases | Minimizes off-target toxicity |
Time to near-complete PKa inhibition | 15 min | Matches kinetics of early attack progression |
Duration of effect | Sustained over attack resolution window | Prevents rebound edema |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: